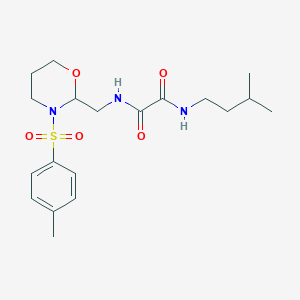![molecular formula C15H22N2O3S B2418698 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide CAS No. 2415629-37-5](/img/structure/B2418698.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells. By inhibiting BTK, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide can block the signaling pathways that promote the growth and survival of cancer cells and the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, reduction in the production of inflammatory cytokines, and induction of apoptosis (programmed cell death) in cancer cells. These effects are dose-dependent and have been observed in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient and effective treatment option for patients. However, one limitation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide in clinical settings.
In conclusion, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and oral bioavailability make it a convenient and effective treatment option for patients. Future research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide will further enhance our understanding of its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide involves several steps. The first step is the reaction of 4-(bromomethyl)furan-3-carboxylic acid with thiomorpholine to form the intermediate compound, 4-((4-thiomorpholin-4-yl)oxan-4-yl)methyl)furan-3-carboxylic acid. This intermediate is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride, which is then reacted with 4-aminobenzonitrile to form N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide in patients with lymphoma, leukemia, and autoimmune diseases such as lupus and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-14(13-1-6-20-11-13)16-12-15(2-7-19-8-3-15)17-4-9-21-10-5-17/h1,6,11H,2-5,7-10,12H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEZITATFBCUIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=COC=C2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2418617.png)
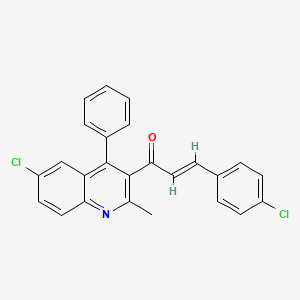
![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)
![3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2418620.png)
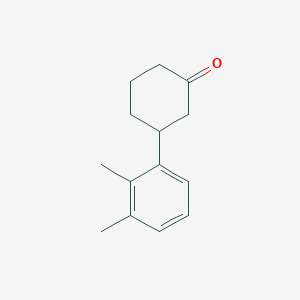
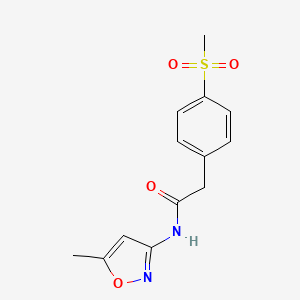
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)
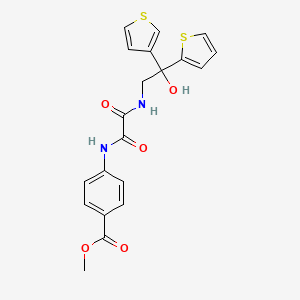
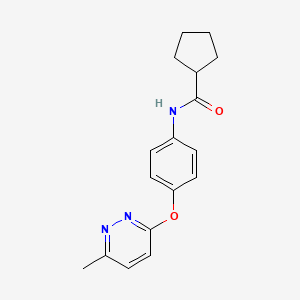
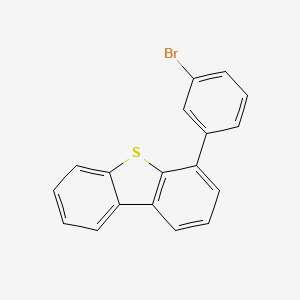
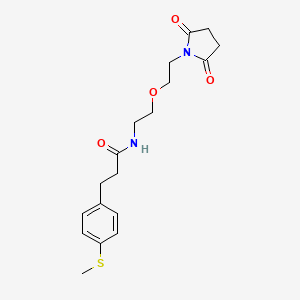
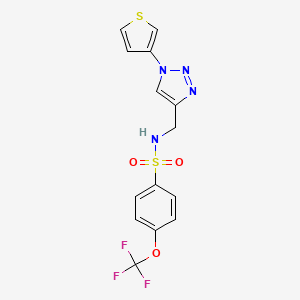
![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)
